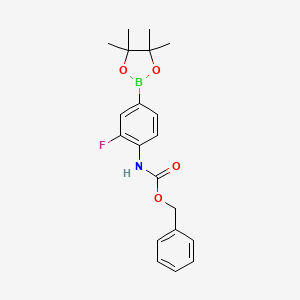

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester

説明

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester is a compound that features a boronic acid functional group attached to a fluorinated aromatic ring The “Cbz” in its name refers to the carbobenzyloxy (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical synthesis

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester typically involves the protection of the amine group with the carbobenzyloxy (Cbz) group, followed by the introduction of the boronic acid pinacol ester moiety. One common method involves the reaction of 4-amino-3-fluorophenylboronic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine to form the Cbz-protected amine. The resulting intermediate is then reacted with pinacol to form the pinacol ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

化学反応の分析

Types of Reactions

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: 4-amino-3-fluorophenylboronic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Used in the development of advanced materials and as a reagent in various industrial processes.

作用機序

The mechanism of action of 4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors. The Cbz protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical reactions .

類似化合物との比較

Similar Compounds

- 4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester

- 4-(Cbz-Amino)-3-chlorophenylboronic acid, pinacol ester

- 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester

Uniqueness

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester is unique due to the specific positioning of the fluorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the Cbz protecting group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .

生物活性

4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Benzyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

- Molecular Formula : C20H23BFNO4

- CAS Number : 1218791-14-0

The biological activity of this compound, is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid moiety is known for its role in reversible covalent bonding with diols and can influence various biochemical pathways. This compound has been studied for its potential as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Cbz-Amino)-3-fluorophenylboronic acid exhibit significant antimicrobial properties. A study showed that derivatives of this compound could inhibit clinically relevant MBLs with potencies in the submicromolar range. For instance, compounds were tested against VIM-1, VIM-2, NDM-1, and IMP-1 MBLs, demonstrating varying inhibition profiles and suggesting that structural modifications can enhance efficacy against resistant strains .

Anticancer Properties

The potential anticancer activity of this compound has also been explored. Boronic acids are known to affect cellular signaling pathways involved in cancer progression. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and therapeutic outcomes in cancer models.

Inhibition Studies

A notable study screened several derivatives of boronic acids against MBLs using a fluorogenic cephalosporin assay. The results indicated that certain derivatives exhibited strong inhibition with pIC50 values ranging from 6.5 to 8.5. Table 1 summarizes the inhibition data for selected compounds:

| Compound | MBL Target | pIC50 Value |

|---|---|---|

| Compound A | VIM-1 | 8.5 |

| Compound B | NDM-1 | 7.8 |

| Compound C | IMP-1 | 6.7 |

This data highlights the potential of boronic acid derivatives in overcoming antibiotic resistance through targeted enzyme inhibition.

Structural Modifications

Another study focused on synthesizing various derivatives by modifying the C3 position of pyrrole structures using Suzuki-Miyaura coupling reactions. The introduction of different aryl groups significantly influenced the biological activity against MBLs, suggesting a structure-activity relationship that can guide future drug design efforts .

特性

IUPAC Name |

benzyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDGXLSSQTZUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682216 | |

| Record name | Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-14-0 | |

| Record name | Phenylmethyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。